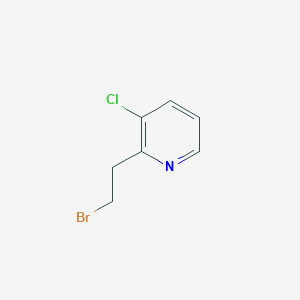

2-(2-Bromoethyl)-3-chloropyridine

Description

2-(2-Bromoethyl)-3-chloropyridine is a halogenated pyridine derivative featuring a bromoethyl (-CH2CH2Br) substituent at the 2-position and a chlorine atom at the 3-position of the pyridine ring. Its molecular formula is C7H7BrClN, with a calculated molecular weight of 220.35 g/mol.

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

2-(2-bromoethyl)-3-chloropyridine |

InChI |

InChI=1S/C7H7BrClN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |

InChI Key |

NEUJZCBCCFEXGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Hydrazinopyridine Intermediates and Bromination

A comprehensive industrially applicable method involves the following steps, as described in a 2016 Chinese patent (CN106187998A):

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,3-Dichloropyridine (60-80 g), ethanol (95%, 200-300 ml), hydrazine hydrate (50%, 100-150 ml), reflux 20-30 h | Nucleophilic substitution of chlorine by hydrazine | Formation of 3-chloride-2-hydrazinopyridine |

| 2 | Sodium ethoxide solution (100-150 ml), 3-chloride-2-hydrazinopyridine (max 25-30 g), ethyl maleate (40-45 g), reflux 2-3 h | Cyclization with ethyl maleate | 2-(3-chloropyridine-2-base)-5-hydroxypyrazoles-3-ethyl formate |

| 3 | Tribromophosphine oxide (30-35 g), acetonitrile (200-250 ml), DMF (20-25 ml), reflux 4-5 h | Bromination of pyrazole intermediate | 3-bromo-1-(3-chloropyridine-2-base)-4,5-dihydro-1H-pyrazole-5-ethyl formate |

| 4 | Concentrated sulfuric acid (20-25 g), hydrogen peroxide (30%), acetonitrile (250-300 ml), reflux 2-3 h | Oxidation and rearrangement | 3-bromo-1-(3-chloropyridine-2-base)-1H-pyrazole-5-ethyl formate |

| 5 | Sodium hydroxide (5-6 g), methanol (100-120 ml), water (80-120 ml), room temperature 5-6 h | Hydrolysis and acidification | Final product: 1-(3-chloropyridine-2-base)-3-bromo-1H-pyrazoles-5-formic acid (precursor to 2-(2-bromoethyl)-3-chloropyridine) |

This method is notable for mild reaction conditions, improved yield, and suitability for industrial scale. The use of sodium ethoxide accelerates the cyclization step, and sodium sulfite removes residual bromine to enhance purity.

Chlorination of Pyridine to Obtain 3-Chloropyridine

The preparation of 3-chloropyridine, a key precursor, can be achieved by gas-phase light chlorination of pyridine under UV irradiation, as detailed in a 2010 patent (CN101830844A):

- Pyridine and chlorine gas are reacted in the presence of an activator and UV light at 150-170 °C for 3-5 seconds.

- The reaction mixture is cooled and separated; hydrochloric acid is absorbed from the gas phase.

- Neutralization and distillation yield 2-chloropyridine and 2,6-dichloropyridine with controlled selectivity.

This method reduces activation energy and reaction time, improves selectivity for 2-chloropyridine (which can be converted to 3-chloropyridine via further steps), and is environmentally friendlier due to reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3-chloropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding ethyl-substituted pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides are formed.

Reduction: Ethyl-substituted pyridines are obtained.

Scientific Research Applications

2-(2-Bromoethyl)-3-chloropyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-3-chloropyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the chlorine and bromine atoms, which make the ethyl group more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Pyridine Derivatives

Notes:

- The bromoethyl group in 2-(2-Bromoethyl)-3-chloropyridine introduces a flexible alkyl chain, increasing its molecular weight compared to simpler halogenated pyridines .

- Positional isomers (e.g., 3-Bromo-2-chloropyridine vs. 5-Bromo-2-chloropyridine) exhibit distinct melting points due to differences in molecular packing and halogen interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.